N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is a synthetic organic compound with the molecular formula C20H12FNO3. This compound is part of the chromone carboxamide family, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide typically involves the reaction of 4-fluoroaniline with 3-oxobenzo[f]chromen-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby disrupting cellular processes. For example, it can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response, leading to reduced inflammation . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(3-oxobenzo[f]chromen-2-yl)benzamide
- 4-Fluoro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
Uniqueness
N-(4-fluorophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a higher potency in inhibiting certain enzymes and has a broader spectrum of biological activities .
Properties
Molecular Formula |
C20H12FNO3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12FNO3/c21-13-6-8-14(9-7-13)22-19(23)17-11-16-15-4-2-1-3-12(15)5-10-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI Key |
OBEFLUSNEVTYJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.